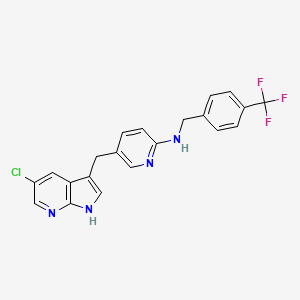
Flt3-IN-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Flt3-IN-2 is a Flt3 inhibitor with an IC50 of less than 1 μM . It is used for research purposes only .
Synthesis Analysis
A structure-activity relationship (SAR) study was conducted on 3867 Flt3 inhibitors . The study used MACCS fingerprints, ECFP4 fingerprints, and TT fingerprints to represent the inhibitors in the dataset . The results showed that 2-aminopyrimidine, 1-ethylpiperidine, 2,4-bis(methylamino)pyrimidine, amino-aromatic heterocycle, [(2E)-but-2-enyl]dimethylamine, but-2-enyl, and alkynyl were typical fragments among highly active inhibitors .
Molecular Structure Analysis
Flt3-IN-2 is a Flt3 inhibitor with a molecular weight of 416.83 and a molecular formula of C21H16ClF3N4 . The structure of Flt3-IN-2 includes a 5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl group and a 4-(trifluoromethyl)benzyl group .
Physical And Chemical Properties Analysis
Flt3-IN-2 is a solid, white to off-white compound . It is soluble in DMSO . The compound has a CAS registry number of 923562-23-6 .
Scientific Research Applications
Treatment of Acute Myeloid Leukaemia (AML)
FLT3-IN-2: is particularly significant in the context of AML , where mutations in the FLT3 gene can lead to poor patient outcomes . The compound targets mutant FLT3 leukaemic stem cells (LSC), which are crucial for the efficient treatment of patients with relapsed or refractory AML. By inhibiting the FLT3 pathway, FLT3-IN-2 may help in overcoming resistance to current therapies and improving survival rates.
B Lymphocyte Development and Humoral Immunity
The FLT3 signaling pathway plays an integral role in the proliferation, differentiation, and survival of B cell precursors derived from bone marrow . FLT3-IN-2, by modulating this pathway, could be used to study and potentially treat conditions related to B lymphocyte development and humoral immunity.
Neurological Research
Research has suggested that the FLT3 pathway may have roles in the brain, including modulating signal transduction and gene expression in various brain cell types . FLT3-IN-2 could serve as a tool to elucidate these roles, potentially leading to new insights into neurological conditions and cognitive functions.
Cancer Biomarker Gene Studies
FLT3 variations are associated with cancer development, making it a key biomarker gene . FLT3-IN-2 can be used in research to prioritize disease-causing variants and predict the functional effects of missense variants, aiding in the understanding of cancer progression and treatment responses.
Hematopoietic and Lymphoid Progenitor Regulation
FLT3 and its ligand are essential in regulating hematopoietic and lymphoid progenitors . FLT3-IN-2 could be used to investigate how modulation of this pathway affects cellular differentiation, survival, and proliferation, which is vital for understanding diseases like leukemia and lymphoma.
Signal Transduction and Cellular Communication
FLT3-IN-2 can be instrumental in studying signal transduction cascades initiated by FLT3 activation . This has implications for understanding how cells communicate and respond to their environment, which is fundamental in both normal physiology and disease states.
Mechanism of Action
Target of Action
The primary target of FLT3-IN-2 is the receptor tyrosine kinase fms-like tyrosine kinase 3 (FLT3) . FLT3 is expressed on normal hematopoietic stem/progenitor cells and is involved in regulating survival, proliferation, and differentiation of these cells . Mutations of FLT3 resulting in constitutive signaling are common in acute myeloid leukemia (AML), making it a crucial therapeutic target .
Mode of Action
FLT3-IN-2 interacts with its target FLT3 by binding to the adenosine triphosphate (ATP) binding site in the active domain of the kinase . This inhibits the ability of the protein to be phosphorylated, subsequently decreasing the activity of that protein . FLT3-IN-2 is effective against most FLT3 activating mutations .
Biochemical Pathways
FLT3-IN-2 affects multiple intracellular signaling pathways. Upon binding of the FLT3 ligand, FLT3 dimerizes and autophosphorylates, activating the intracellular tyrosine kinase domain . This causes phosphorylation of downstream molecules, thereby activating signaling cascades that promote transcription of genes regulating survival, proliferation, and differentiation . The affected pathways include the STAT5, MAPK, and AKT signals .
Pharmacokinetics
For example, first-generation inhibitors have higher IC50 values and shorter half-lives than their second-generation counterparts
Result of Action
The action of FLT3-IN-2 leads to molecular and cellular effects that inhibit the proliferation and survival of AML cells. By inhibiting FLT3 signaling, FLT3-IN-2 blocks the cell cycle, induces apoptosis, and inhibits the downstream signaling pathways of FLT3 . This results in the suppression of genes regulating survival, proliferation, and differentiation, thereby inhibiting the growth of AML cells .
Action Environment
The efficacy and stability of FLT3-IN-2 can be influenced by various environmental factors. For instance, the presence of other mutations in AML cells can impact the effectiveness of FLT3-IN-2 . Additionally, the development of resistance to FLT3 inhibitors is a significant challenge in the treatment of AML . Understanding these factors is crucial for optimizing the use of FLT3-IN-2 in clinical settings.
Safety and Hazards
Future Directions
Despite the development of Flt3 inhibitors like Flt3-IN-2, the treatment of acute myeloid leukemia (AML) remains a challenge due to the development of drug resistance . Future research is focused on developing new inhibitors and combination therapies to overcome resistance and improve the response to Flt3 inhibitors .
properties
IUPAC Name |
5-[(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]-N-[[4-(trifluoromethyl)phenyl]methyl]pyridin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClF3N4/c22-17-8-18-15(11-28-20(18)29-12-17)7-14-3-6-19(27-10-14)26-9-13-1-4-16(5-2-13)21(23,24)25/h1-6,8,10-12H,7,9H2,(H,26,27)(H,28,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFXPJGJSKHZZGC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC2=NC=C(C=C2)CC3=CNC4=C3C=C(C=N4)Cl)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClF3N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-((5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)-N-(4-(trifluoromethyl)benzyl)pyridin-2-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

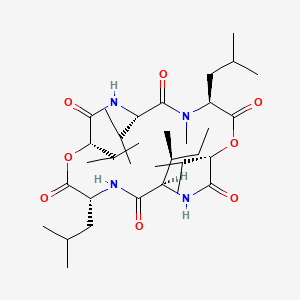
![N-[2-(5-hydroxy-2-methyl-1H-indol-3-yl)ethyl]-2-methoxyacetamide](/img/structure/B610954.png)


![(Z)-7-[(1S,2R,3R,4R)-3-[(E,3S)-3-hydroxyoct-1-enyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid](/img/structure/B610959.png)

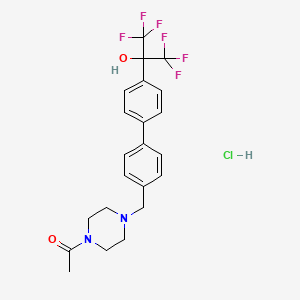
![4'-[(2,3-Dimethyl-5-{[(1s)-1-(4-Nitrophenyl)ethyl]carbamoyl}-1h-Indol-1-Yl)methyl]biphenyl-2-Carboxylic Acid](/img/structure/B610964.png)
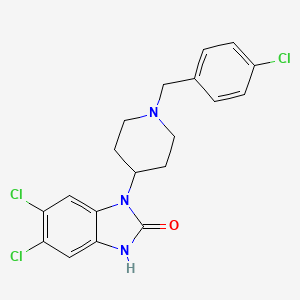

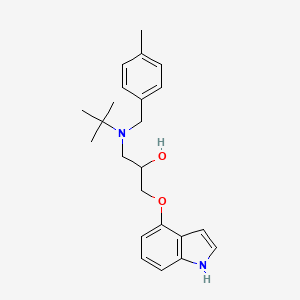
![2'-Methyl-4'-[[4-(4-pyridinylmethyl)-1-piperazinyl]methyl]-alpha,alpha-bis(trifluoromethyl)-[1,1'-biphenyl]-4-methanol](/img/structure/B610971.png)
![3-(4-{[(3-Methylphenyl)carbamoyl]amino}-1H-pyrazol-1-yl)-N-(3,4,5-trimethoxyphenyl)benzamide](/img/structure/B610975.png)